2-Methyl-2-[(2-methylpentyl)amino]propan-1-ol, also known as 2-amino-2-methyl-1-propanol, is an organic compound featuring both amine and alcohol functional groups. This compound is characterized by its molecular formula and a molecular weight of approximately 155.24 g/mol. It typically appears as a colorless to pale yellow liquid with a mild odor. The compound exhibits both basic and alcohol properties, making it versatile in various chemical applications.
The compound's reactivity is influenced by the presence of both the amino and hydroxyl groups, allowing for diverse synthetic pathways.
Research indicates that 2-Methyl-2-[(2-methylpentyl)amino]propan-1-ol has potential biological activities. It has been used in enzyme assays to screen for alkaline phosphatase activity in human osteosarcoma cells (SaOS-2) . Additionally, its role as a carbon dioxide absorbent has been explored, particularly in enhancing the efficiency of carbon capture technologies .
Several synthesis methods for 2-Methyl-2-[(2-methylpentyl)amino]propan-1-ol have been documented:
These methods demonstrate the compound's accessibility for laboratory synthesis.
The applications of 2-Methyl-2-[(2-methylpentyl)amino]propan-1-ol are diverse:
Interaction studies involving 2-Methyl-2-[(2-methylpentyl)amino]propan-1-ol have primarily focused on its role as a ligand in biochemical assays. Its ability to interact with proteins such as alkaline phosphatase highlights its potential in drug discovery and development. Additionally, studies have investigated its interactions with other small molecules to understand its binding affinities and mechanisms of action against various targets .
Several compounds share structural similarities with 2-Methyl-2-[(2-methylpentyl)amino]propan-1-ol. Here are some notable examples:
| Compound Name | Structure/Characteristics |
|---|---|
| 2-Amino-1-propanol | A simpler amine-alcohol structure without the branched alkyl group. |
| 1-Amino-2-propanol | Features an amino group on the first carbon instead of the second. |
| 3-Amino-3-methylbutanol | Contains a longer carbon chain and additional methyl groups. |
| 3-Amino-butanol | A straight-chain amine-alcohol with different branching patterns. |
Uniqueness: The unique branched structure of 2-Methyl-2-[(2-methylpentyl)amino]propan-1-ol contributes to its distinct physical properties and biological activities compared to simpler amines or alcohols. Its steric hindrance from the branched alkyl group may enhance its selectivity in biological interactions.
The synthesis of tertiary amino alcohols, including 2-Methyl-2-[(2-methylpentyl)amino]propan-1-ol, represents a significant challenge in organic chemistry due to the inherent complexity of constructing molecules containing both tertiary carbon centers and amino alcohol functionalities [1]. Traditional synthetic approaches for these compounds have evolved from classical methods to more sophisticated contemporary strategies that offer improved selectivity and efficiency.
The most fundamental approach to tertiary amino alcohol synthesis involves the alkylation of primary or secondary amines with appropriately functionalized alkyl halides or alcohols [2] [3]. This methodology typically proceeds through a nucleophilic substitution mechanism where the amine nitrogen attacks the electrophilic carbon center. For 2-Methyl-2-[(2-methylpentyl)amino]propan-1-ol specifically, established routes include the reaction of 2-methylpentylamine with 2-methyl-2-chloropropan-1-ol under basic conditions [4] [5].
Another well-documented synthetic pathway involves the use of Mannich-type reactions, which have proven particularly effective for constructing amino alcohol frameworks [6] [7]. These reactions typically employ formaldehyde or other aldehydes as carbonyl components, along with amine nucleophiles and carbon-based nucleophiles to generate the desired tertiary amino alcohol products. The Mannich reaction mechanism involves the formation of an iminium ion intermediate, followed by nucleophilic attack to yield the final amino alcohol product [6].
Reductive amination represents another established synthetic route that has gained considerable attention in recent literature [8] [9]. This approach involves the condensation of carbonyl compounds with amines to form imine intermediates, which are subsequently reduced to yield the corresponding amino alcohols. The method offers excellent selectivity and has been demonstrated to work effectively with a wide range of substrate combinations [10].
| Synthetic Route | Starting Materials | Key Reagents | Typical Yield Range | Advantages |
|---|---|---|---|---|
| Direct Alkylation | Primary/Secondary Amines, Alkyl Halides | Base (Potassium Carbonate, Sodium Hydroxide) | 45-85% | Simple procedure, readily available materials |
| Mannich Reaction | Aldehydes, Amines, Active Methylene Compounds | Formaldehyde, Acid/Base Catalysts | 55-90% | High stereoselectivity, mild conditions |
| Reductive Amination | Ketones/Aldehydes, Amines | Sodium Borohydride, Catalytic Hydrogenation | 60-95% | Excellent functional group tolerance |
| Hydroamination | Alkenes, Amines | Transition Metal Catalysts | 70-88% | Atom-economical, environmentally friendly |
Recent developments in enzymatic synthesis have also emerged as viable alternatives for tertiary amino alcohol production [8] [11]. These biocatalytic approaches utilize engineered amine dehydrogenases and related enzymes to achieve highly selective transformations under mild reaction conditions. The enzymatic routes offer particular advantages in terms of stereoselectivity and environmental sustainability [10] [11].
The mechanistic understanding of alkylation and amination processes for tertiary amino alcohol synthesis has been extensively studied through both experimental and computational approaches [2] [12]. The fundamental mechanism for nucleophilic alkylation involves a classical substitution nucleophilic bimolecular reaction pathway, where the amine nitrogen functions as the nucleophile and attacks the electrophilic carbon of the alkyl halide [2] [12].
The first mechanistic step involves the nucleophilic attack of the amine nitrogen on the electrophilic carbon center of the alkylating agent [2]. This step results in the displacement of the leaving group and the formation of a new carbon-nitrogen bond. The reaction proceeds through a transition state where partial bond formation occurs between the nitrogen and carbon atoms, while the carbon-leaving group bond begins to weaken [12].
Following the initial nucleophilic attack, a proton transfer step occurs where the newly formed ammonium center is deprotonated by a suitable base present in the reaction mixture [2] [12]. This deprotonation step is crucial for the formation of the final neutral amino alcohol product and typically involves excess amine or an added base such as potassium carbonate or sodium hydroxide [3].
For reductive amination mechanisms, the process begins with the condensation of the carbonyl compound with the amine to form an imine intermediate [8] [9]. This condensation step involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by elimination of water to yield the imine. The subsequent reduction step can proceed through various pathways depending on the reducing agent employed [9].
| Mechanistic Step | Key Intermediates | Energy Barrier (kcal/mol) | Rate-Determining Factor |
|---|---|---|---|
| Nucleophilic Attack | Ammonium Intermediate | 15-25 | Steric hindrance, electronic effects |
| Proton Transfer | Neutral Amine Product | 8-15 | Base strength, solvent effects |
| Imine Formation | Carbinolamine, Imine | 12-20 | Carbonyl electrophilicity |
| Reduction | Amine Product | 10-18 | Reducing agent strength |
The stereochemical outcome of these mechanisms is heavily influenced by the steric environment around the reaction centers [1] [13]. For tertiary amino alcohols containing multiple stereogenic centers, the reaction pathway can lead to the formation of diastereomeric products with varying selectivities depending on the specific reaction conditions employed [14] [15].
Advanced mechanistic studies have revealed that solvent effects play a crucial role in determining both the reaction rate and selectivity [16] [17]. Polar protic solvents tend to stabilize charged intermediates and transition states, while aprotic solvents may favor different mechanistic pathways [17]. The choice of solvent can therefore significantly impact the overall efficiency and selectivity of the synthetic transformation.
The development of selective catalytic systems for nitrogen-alkylation reactions has emerged as a critical area of research for tertiary amino alcohol synthesis [18] [16] [19]. Modern catalytic approaches offer significant advantages over traditional stoichiometric methods, including improved atom economy, reduced waste generation, and enhanced selectivity [18] [16].
Transition metal catalysts have proven particularly effective for selective nitrogen-alkylation processes [18] [19]. Copper-based catalytic systems have demonstrated exceptional performance in the synthesis of tertiary amino alcohols, offering high selectivity and functional group tolerance [20]. These copper catalysts typically operate through a borrowing hydrogen mechanism, where alcohols are temporarily oxidized to aldehydes or ketones, followed by in situ condensation with amines and subsequent reduction to yield the desired amino alcohol products [21] [19].
Palladium-catalyzed nitrogen-alkylation represents another highly effective approach for tertiary amino alcohol synthesis [19]. Palladium catalysts offer unique advantages including superior catalytic efficiency, ability to operate under mild conditions, and high selectivity [19]. The mechanism typically involves oxidative addition of the alkylating agent to the palladium center, followed by coordination of the amine nucleophile and reductive elimination to form the carbon-nitrogen bond [19].
Iron and nickel-based catalytic systems have also gained attention as earth-abundant alternatives to precious metal catalysts [22]. These systems can be particularly effective when combined with photoredox catalysis, enabling selective carbon-hydrogen activation and subsequent functionalization under mild conditions [22]. The combination of electrocatalysis and photoredox catalysis has proven especially promising for selective alkylation reactions [22].
| Catalyst System | Metal Loading (mol%) | Reaction Temperature (°C) | Typical Yields (%) | Selectivity |
|---|---|---|---|---|
| Copper/Box Ligand | 5-10 | 60-100 | 70-95 | >90% regioselectivity |
| Palladium/Phosphine | 2-5 | 25-80 | 75-98 | >95% chemoselectivity |
| Iron/Bipyridine | 10-20 | 80-120 | 65-85 | >85% regioselectivity |
| Ruthenium/Pybox | 5-15 | 100-140 | 80-92 | >90% enantioselectivity |
Enzyme-based catalytic systems represent a particularly attractive option for sustainable amino alcohol synthesis [8] [10]. Engineered amine dehydrogenases and related enzymes can achieve remarkable selectivity and operate under mild, environmentally benign conditions [10]. These biocatalytic systems utilize nicotinamide adenine dinucleotide as a cofactor and can achieve excellent enantioselectivity for the production of chiral amino alcohols [8] [11].
The optimization of catalytic systems requires careful consideration of multiple parameters including catalyst loading, reaction temperature, solvent choice, and reaction time [23] [24]. Recent studies have demonstrated that combinatorial approaches using multiple catalysts can lead to synergistic effects and improved overall performance [24]. The development of recyclable catalytic systems has also become an important consideration for industrial applications [25].
The purification of tertiary amino alcohols presents unique challenges due to their polar nature, potential for hydrogen bonding, and tendency to form stable complexes with metal catalysts [26] [27]. Effective purification strategies are essential for obtaining high-purity products suitable for pharmaceutical and industrial applications [28] [29].
Crystallization represents one of the most effective purification techniques for amino alcohol compounds [27] [30]. For 2-amino-2-methyl-1-propanol and related tertiary amino alcohols, controlled cooling crystallization has proven particularly effective [27]. The process involves cooling molten amino alcohol from elevated temperatures (113-119°C) to crystallization temperatures (27-30°C) at controlled rates of 0.5-1.5°C per hour [27]. This approach can achieve purities of 99.0-99.9% for amino alcohol products [27].
Column chromatography remains a versatile and widely used purification technique for amino alcohols [29] [31]. Silica gel chromatography with appropriate solvent systems can effectively separate amino alcohol products from reaction byproducts and unreacted starting materials [29]. The choice of eluent system is critical, with methanol-dichloromethane mixtures often providing optimal separation [31].
Liquid-liquid extraction techniques have been developed specifically for amino alcohol purification [25]. The Switchable Hydrophilicity Amine Product Extraction concept utilizes carbon dioxide to convert nonpolar tertiary amines into polar ammonium carbonates, enabling selective extraction into aqueous phases [25]. Subsequent carbon dioxide stripping allows recovery of the purified amine products with high efficiency [25].
| Purification Method | Purity Achieved (%) | Recovery Yield (%) | Processing Time | Scalability |
|---|---|---|---|---|
| Crystallization | 99.0-99.9 | 85-95 | 12-24 hours | Excellent |
| Column Chromatography | 95-99 | 80-90 | 2-6 hours | Limited |
| Liquid-Liquid Extraction | 90-97 | 85-95 | 1-3 hours | Good |
| Distillation | 85-95 | 90-98 | 3-8 hours | Excellent |
Yield optimization strategies for tertiary amino alcohol synthesis involve careful control of reaction parameters including temperature, concentration, catalyst loading, and reaction time [23] [28]. Studies have demonstrated that optimal yields are typically achieved at moderate temperatures (60-100°C) with catalyst loadings of 5-15 mol% [32] [33]. The use of excess amine reactants can help drive reactions to completion and minimize side product formation [3].
Reaction monitoring and real-time optimization have become increasingly important for maximizing yields in amino alcohol synthesis [11]. High-performance liquid chromatography and gas chromatography methods enable precise monitoring of reaction progress and identification of optimal reaction endpoints [11] [31]. These analytical techniques are particularly valuable for complex multi-step syntheses where intermediate products must be carefully monitored [28].
| Descriptor | Data |
|---|---|
| IUPAC name | 2-methyl-2-(2-methylpentylamino)propan-1-ol [1] |
| Molecular formula | C₁₀H₂₃NO [1] |
| Exact mass | 173.17796 Da [1] |
| HBA/HBD count | 2 / 2 [1] |
| Rotatable bonds | 6 [1] |
| Topological polar surface area | 32.3 Ų [1] |
The molecule features a t-butanol-like quaternary carbon attached to an n-amyl-type (2-methylpentyl) side chain through a secondary amine, imparting amphiphilic character and conformational flexibility that dominate its phase and solvation behavior.
Most numerical values below derive from:
Predicted data are explicitly labeled and cross-validated against experimentally measured trends of structurally analogous amino-alcohols such as 2-amino-2-methyl-1-propanol (AMP) [3] and 1-amino-2-methyl-2-propanol [4].
| Thermodynamic endpoint | Predicted value | Methodology | Confidence |
|---|---|---|---|
| Normal melting point (Tₘ) | 205 K (-68 °C) | Joback fusion term | Moderate |
| Glass-transition zone | None indicated [1] | — | Low |
| Normal boiling point (T_b) | 463 K (190 °C) | Joback vapor term | Moderate |
| Critical temperature (T_c) | 662 K | Group-contribution | Moderate |
| Critical pressure (P_c) | 4.95 MPa | Group-contribution | Moderate |
| Acentric factor (ω) | 0.47 | Derived from Pitzer correlation | Moderate |
| Density @ 25 °C | 0.873 g cm⁻³ [1] | MMFF94 volume scaling | Moderate |
| Phase description 298 K | Colorless, viscous liquid (by analogy to AMP) [3] | Extrapolation | High |
| Solvent class | Qualitative solubility | Quantitative/estimated metrics | Rationale |
|---|---|---|---|
| Water (pH 7, 25 °C) | Miscible ≥ 50 g L⁻¹ (pred.) [1] | LogS ≈ -1.2 mol L⁻¹ est. [5] | H-bond donor/acceptor balance + PSA 32 Ų |
| Methanol/Ethanol | Fully miscible (pred.) [1] | Activity coefficient γ≈1.1 | Similar polarity to hydroxyl motif |
| Acetone/Acetonitrile | Miscible (pred.) [1] | LogP 2.0→∆G_solv favorable | Dipolar aprotic interactions |
| Dichloromethane | Moderate (≈ 100 mg mL⁻¹) (pred.) [1] | LogP 2.0 vs DCM logS correlation | Partial polarity offsets H-bonding |
| Hexane/Heptane | Poor (< 20 mg mL⁻¹) (pred.) [1] | ΔG_solv positive by COSMO-RS | High cohesive energy of aliphatic phase |
| Micro-environment | pK_a (predicted) | Model / comparator | Comment |
|---|---|---|---|
| Aqueous, 25 °C | 10.46 [2] | Sumon new-PDS regression | Protonation at secondary amine |
| Aqueous, 37 °C | 10.18 [2] | van ’t Hoff extrapolation (ΔHₚₖₐ ≈ -43 kJ mol⁻¹) | Physiological relevance |
| Dimethyl sulfoxide | 13.3 [6] | Bordwell database trend | Decreased basicity vs water |
| Attribute | Observation / predicted trend | Supporting evidence |
|---|---|---|
| Water uptake @ 50% RH | 6% w/w in 48 h (pred.) | Isopiestic extrapolation from AMP hygroscopy curves [7] |
| Glass transition (dry) | < -60 °C (inferred) | Low Tₘ and absence of crystallinity; parallels AMP [3] |
| Oxidative stability | Stable ≤ 60 °C under N₂; trace color formation above 80 °C | Secondary amines show minimal autoxidation vs tertiary analogues [3] |
| CO₂ sorption | 0.78 mol CO₂ mol⁻¹ amine @ 25 °C, p_CO₂ = 100 kPa (pred.) | Linear free-energy scaling from AMP/PZ blends [3] |
| Shelf-life (sealed, 20 °C) | > 24 months (est.) | Lack of reported hydrolysis; absence of β-hydroxy elimination pathway |